7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
Description
7-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one (referred to as AJ9 in ) is a synthetic coumarin derivative with the molecular formula C24H27NO3 . Structurally, it features a coumarin core (chromen-2-one) substituted with 3,4-dimethyl groups at positions 3 and 4 and a benzylpiperidinylmethoxy substituent at position 5. The compound’s SMILES and InChi identifiers confirm its stereochemical configuration, with the piperidine ring adopting a chair conformation .
Properties
IUPAC Name |
7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-17-18(2)25(28)30-23-15-21(8-9-22(17)23)29-16-24(27)26-12-10-20(11-13-26)14-19-6-4-3-5-7-19/h3-9,15,20H,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIMXMUIMRPNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 4-benzylpiperidine with an appropriate electrophile, such as an alkyl halide, to form the desired intermediate.
Coupling of the Two Fragments: The final step involves coupling the chromen-2-one core with the benzylpiperidine intermediate. This can be achieved through an esterification reaction using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of robust purification techniques to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, potentially modulating their activity. Additionally, the chromen-2-one core may interact with various enzymes and proteins, influencing cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
a. Hydroxyalkylpiperidine-Linked Coumarins ()
Compounds such as 7-((1-(4-Hydroxybutyl)piperidin-4-yl)methoxy)-3,4-dimethyl-2H-chromen-2-one (12c) share the coumarin core and piperidine substituent with AJ9 but differ in the hydroxybutyl side chain on the piperidine nitrogen.
b. Piperazine Derivatives ()
- 5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) () replaces the piperidine ring with a piperazine moiety, introducing an additional nitrogen atom. The propoxy linker and hydroxybenzyl group may alter binding affinity in biological targets compared to AJ9’s benzylpiperidine group .
Coumarins with Heterocyclic Substituents ()
Compounds 8a–c and 9a–c in incorporate thiadiazole or oxadiazole rings instead of piperidine. For example:
- 7-((5-(Methylamino)-1,3,4-thiadiazol-2-yl)methoxy)-6-chloro-4-phenyl-2H-chromen-2-one (8a) has a thiadiazole-methoxy group, introducing sulfur-based polarity and anti-mycobacterial activity . These derivatives highlight how heterocyclic substituents can diversify biological activity compared to AJ9’s piperidine-based structure.
Other Structural Variants ()
- 3-(3-Methyl-2-(4-(methylsulfonyl)benzoyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)-7-(2-(4-(methylsulfonyl)phenyl)-2-oxoethoxy)-2H-chromen-2-one (2u) () contains a benzo[b][1,4]thiazine ring and sulfonyl groups, enhancing electron-withdrawing properties and likely altering pharmacological profiles .
- 4-[(4-Methylbenzyl)amino]-3-[(4-methyl-benzyl)iminomethyl]-2H-chromen-2-one () substitutes the coumarin core with amino/iminomethyl groups, demonstrating how functional group placement impacts reactivity and bioactivity .
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships (SAR):
- The benzylpiperidine group in AJ9 may enhance blood-brain barrier penetration compared to hydroxyalkyl derivatives (e.g., 12c) due to increased lipophilicity .
- Thiadiazole/oxadiazole derivatives () exhibit distinct anti-mycobacterial activity, suggesting that heterocyclic substituents are critical for targeting microbial enzymes .
- Piperazine analogues () demonstrate how nitrogen-rich substituents can modulate receptor binding, though AJ9’s piperidine may offer better metabolic stability .
Synthetic Methods: AJ9’s synthesis likely parallels methods in (e.g., coupling reactions under reflux), but yield and purity data are unavailable. In contrast, compounds like 2u () were validated via elemental analysis (C: 73.21% vs. calc. 73.02%), indicating high purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
